

Ricolinostat versus panobinostat efficacy toxicity multiple myeloma

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Compound Focus: Ricolinostat

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Efficacy and Toxicity Profile Comparison

The table below synthesizes key data from preclinical and clinical studies. Please note that the clinical maturity of this data varies significantly between the two agents.

Feature	Ricolinostat (ACY-1215)	Panobinostat (LBH589)
HDAC Target	Class IIb, HDAC6 selective [1] [2]	Pan -HDAC inhibitor (Class I, II, IV) [1]
Key Mechanism	Inhibits HDAC6, leads to accumulation of acetylated proteins (e.g., α -tubulin); potentially upregulates CD38 expression [3] [2].	Broad inhibition of multiple HDAC classes, leading to histone hyperacetylation, cell cycle arrest, and apoptosis [1].
Regulatory Status	Investigational (Not FDA-approved) [4]	FDA-approved in 2015 for RRMM (in combo with bortezomib/dex); FDA approval canceled in 2022 [5] [1].
Clinical Efficacy (ORR)	38% (95% CI, 0.29–0.48) in a meta-analysis of clinical trials [6].	64% (95% CI, 0.61–0.68) in a meta-analysis of clinical trials [6].
Subgroup Efficacy	Data limited. Preclinical synergy with daratumumab (anti-CD38) and BH3	ORR of 36% in bortezomib-refractory and 43% in lenalidomide-refractory

Feature	Ricolinostat (ACY-1215)	Panobinostat (LBH589)
	mimetics (e.g., MCL-1 inhibitors) [3] [2].	patients [6].
Common Grade 3/4 Hematological AEs	Data not fully specified in results.	Thrombocytopenia, Neutropenia, Anemia [6].
Common Grade 3/4 Non-Hematological AEs	Data not fully specified in results.	Fatigue/Asthenia, Diarrhea, Nausea [6].
Cardiac Toxicity Profile	Predicted to have a safer cardiac profile ; computational tools show no interaction with the hERG potassium channel [4].	Known cardiac toxicity warning; computational tools indicate interaction with the hERG channel [4].

| **Key Rationale for Combination Therapy** | - Synergy with proteasome inhibitors (e.g., bortezomib) by enhancing proteotoxic stress [4].

- Synergy with BH3 mimetics (Venetoclax, MCL-1 inhibitors) to overcome resistance [4] [2].
- Potential to enhance anti-CD38 monoclonal antibody (Daratumumab) efficacy via CD38 upregulation [3]. | - Approved combination with bortezomib and dexamethasone [5].
- Synergy with BH3 mimetics, similar to **Ricolinostat** [2].
- Reduces BCMA expression, which may impact combination with BCMA-targeting therapies [4]. |

Key Experimental Data and Protocols

To support the data in the table, here are summaries of key experimental findings and methodologies.

Synergy with BH3 Mimetics (MCL-1 Inhibitors)

- **Objective:** To evaluate the synergistic effect of HDAC inhibitors (Panobinostat and **Ricolinostat**) with BH3 mimetics (S63845, an MCL-1 inhibitor) in inducing apoptosis in Multiple Myeloma cell lines [2].
- **Methodology:**
 - **Cell Lines:** A panel of MM cell lines (e.g., MM.1S, U266, KMS-12-BM) were used.
 - **Treatment:** Cells were treated with single agents (HDACi or S63845) and combinations thereof.

- **Viability/Apoptosis Assay:** Cell viability was measured, and synergy was calculated. Apoptosis was confirmed by flow cytometry (Annexin V/PI staining) and immunoblotting for cleavage of Caspase-3 and PARP [2].
- **Key Finding:** The combination of S63845 with either HDAC inhibitor showed synergistic or additive apoptosis induction in 6 out of 8 cell lines. The mechanism involves downregulation of BCL-XL and MCL-1 protein levels, enhancing the apoptotic cascade [2].

Enhancement of Daratumumab-mediated Cytotoxicity

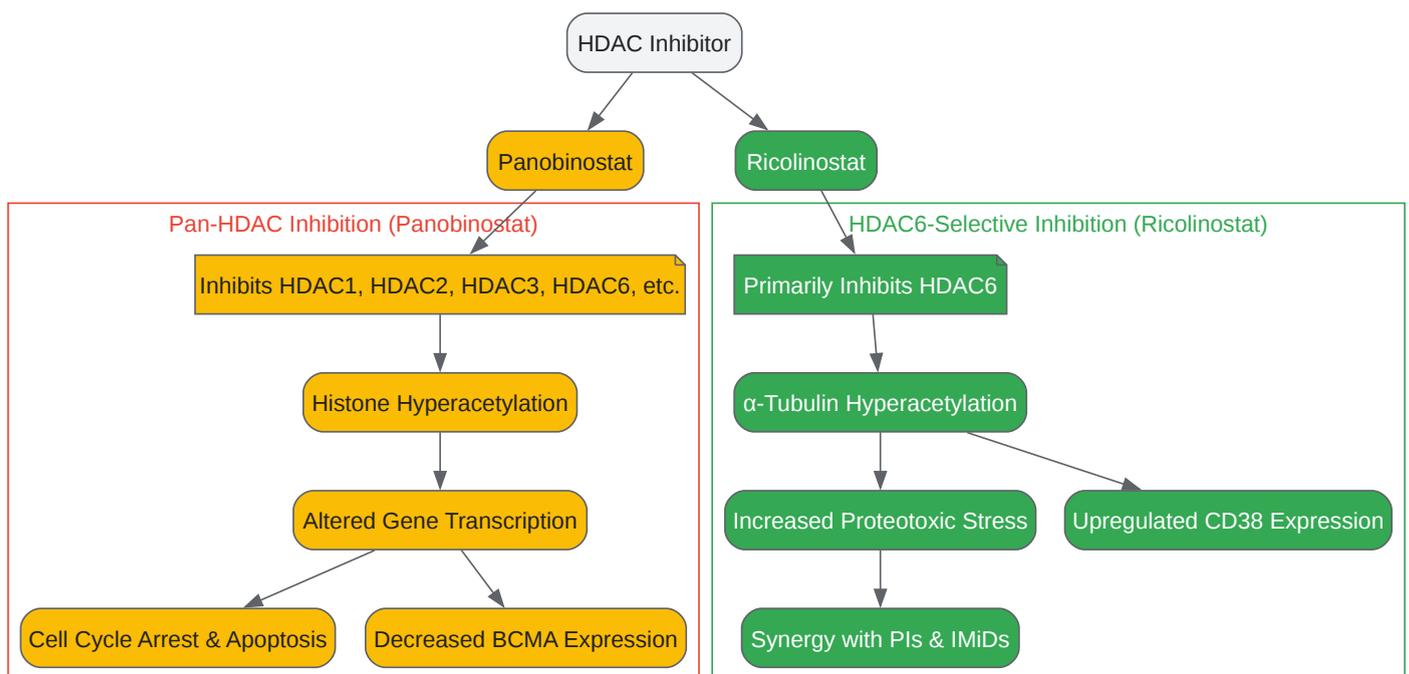
- **Objective:** To investigate the effect of HDAC inhibitors on CD38 expression and the subsequent efficacy of the anti-CD38 antibody Daratumumab [3].
- **Methodology:**
 - **Cell Culture:** MM cell lines (e.g., MM1.S) were treated with titrated doses of **Ricolinostat**, Panobinostat, and ATRA (as a control).
 - **Flow Cytometry:** CD38 expression on live cells was analyzed by Mean Fluorescence Intensity (MFI) after 24-72 hours of exposure.
 - **ADCC Assay:** Antibody-Dependent Cellular Cytotoxicity was assessed by co-culturing treated MM cells with peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of Daratumumab [3].
- **Key Finding:** **Ricolinostat** induced a stronger (2.5-fold) upregulation of CD38 expression compared to Panobinostat. This increase led to significantly enhanced Daratumumab-mediated ADCC, eliminating 95.6% of MM cells in combination, versus 22.6% with Daratumumab alone [3].

Cardiac Toxicity (hERG Channel Interaction) Prediction

- **Objective:** To computationally predict the potential for different HDAC inhibitors to block the hERG cardiac potassium channel, a common cause of drug-induced cardiotoxicity [4].
- **Methodology:**
 - **Tools:** Multiple computational tools were used, including SeeSAR (for visual inspection), Pred-hERG (for prediction), and SwissDock (for docking simulations and calculating binding energy ΔG).
 - **Compounds Analyzed:** **Ricolinostat**, Citarinostat (ACY-241), Panobinostat, and Vorinostat (SAHA) [4].
- **Key Finding:** **Ricolinostat** and Citarinostat showed **no predicted interactions** with the hERG channel across all tools. In contrast, Panobinostat and Vorinostat showed interactions in the μM -mM range, suggesting a higher risk of cardiac toxicity [4].

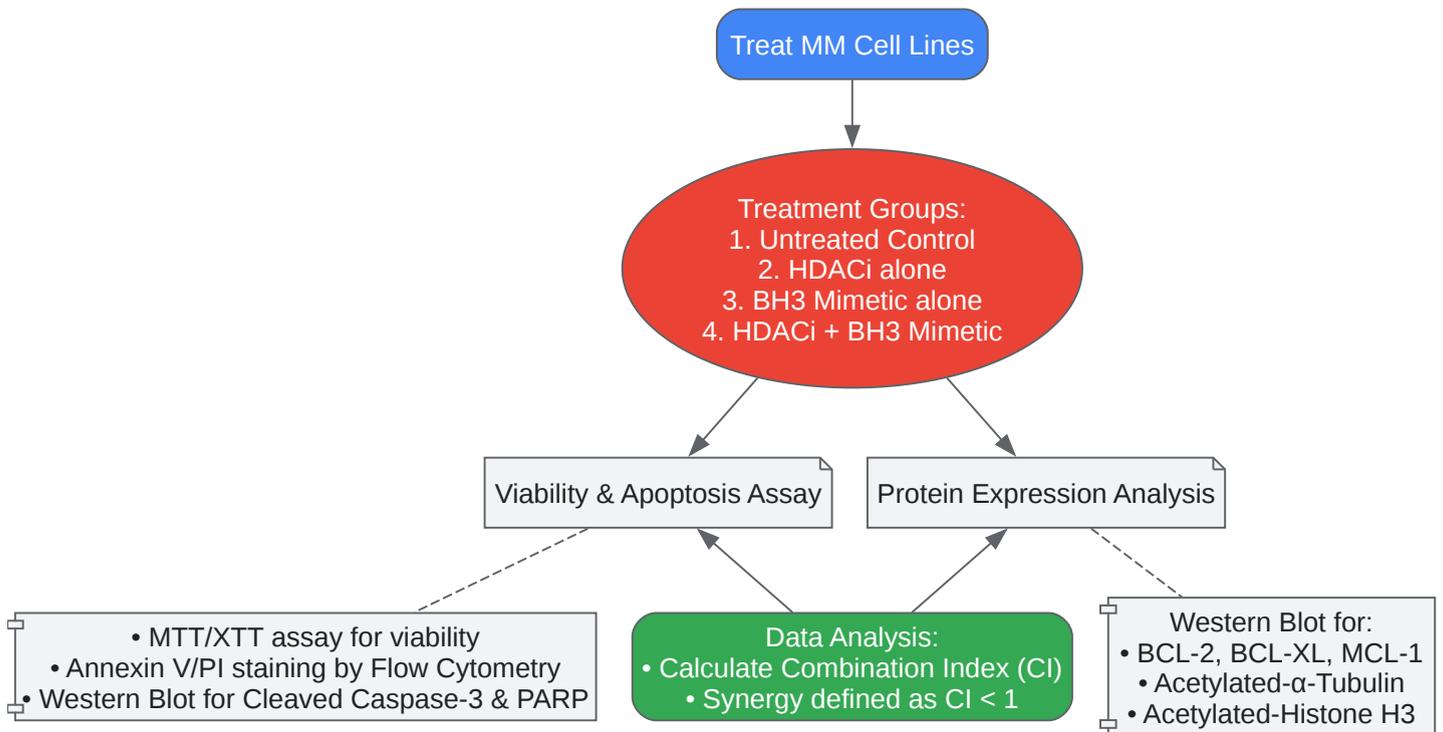
Mechanism and Workflow Visualization

The following diagrams illustrate the core mechanistic differences and a key experimental workflow based on the search results.



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Mechanisms of Action: Panobinostat vs. **Ricolinostat**



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Workflow for HDACi and BH3 Mimetic Synergy Study

Conclusion for Drug Development

For researchers and drug development professionals, the choice between these two agents involves a strategic trade-off:

- **Panobinostat** offers the validation of a **broader mechanism of action** and historically higher efficacy in clinical trials, but this comes with a well-documented **higher toxicity burden**, including hematological and cardiac risks [4] [6].
- **Ricolinostat** represents a **more targeted approach** with a **potentially superior safety profile**, particularly regarding cardiac toxicity [4]. Its promise lies in rational combination strategies, especially

with anti-CD38 antibodies and BH3 mimetics, where preclinical data is strong [3] [2]. However, its clinical efficacy as a single agent appears more modest, and it remains an investigational drug [6].

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